![molecular formula C9H17NO B1523463 1-Azaspiro[4.5]decan-4-ol CAS No. 1557017-04-5](/img/structure/B1523463.png)
1-Azaspiro[4.5]decan-4-ol
Übersicht
Beschreibung
1-Azaspiro[4.5]decan-4-ol is a compound with a molecular weight of 155.24 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1-Azaspiro[4.5]decan-4-ol and its derivatives has been reported in several studies . For instance, new 1-thia-azaspiro[4.5]decane derivatives were synthesized via a one-pot three-component reaction .Molecular Structure Analysis
The IUPAC name for 1-Azaspiro[4.5]decan-4-ol is the same as its common name . Its InChI code is 1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Azaspiro[4.5]decan-4-ol are not detailed in the search results, the compound has been used in the synthesis of other compounds .Physical And Chemical Properties Analysis
1-Azaspiro[4.5]decan-4-ol is a powder at room temperature . Its density is 0.9±0.1 g/cm^3 . The boiling point is 205.7±8.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
1-Azaspiro[4.5]decan-4-ol derivatives have shown significant promise in antiviral research. A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones and found that several compounds effectively inhibited the replication of human coronavirus 229E. Notably, one compound demonstrated comparable activity to a known coronavirus inhibitor, highlighting the potential of these derivatives in antiviral drug development (Apaydın et al., 2019).
Anticancer Activity
Research into the anticancer properties of 1-Azaspiro[4.5]decan-4-ol derivatives has yielded promising results. Flefel et al. (2017) synthesized new derivatives, including thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, and found moderate to high inhibition activities against various human cancer cell lines, such as HepG-2, PC-3, and HCT116 (Flefel et al., 2017).
Synthetic Approaches
Understanding synthetic approaches to 1-Azaspiro[4.5]decan-4-ol and its derivatives is crucial for pharmaceutical development. Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-Azaspiro[4.5]decan-4-ol derivatives. They highlighted the biological significance and the challenging nature of these compounds, which makes them attractive targets for chemical synthesis (Sinibaldi & Canet, 2008).
Antimycobacterial Agents
1-Azaspiro[4.5]decan-4-ol derivatives also exhibit antimycobacterial properties. Srivastava et al. (2005) synthesized derivatives like 1-thia-4-azaspiro[4.n]alkan-3-ones and found that some compounds showed significant activity against mycobacterial agents, with one compound displaying more than 90% inhibition (Srivastava et al., 2005).
Antimicrobial Agents
Further, Al-Ahmadi (1996) synthesized bispiroheterocyclic systems derived from 1-thia-4-azaspiro[4.4]-nonan-3-one and demonstrated their effectiveness as antimicrobial agents. These compounds were found to exhibit promising antimicrobial activities in comparison to standard compounds (Al-Ahmadi, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-azaspiro[4.5]decan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASQMHMCRDDMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.5]decan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



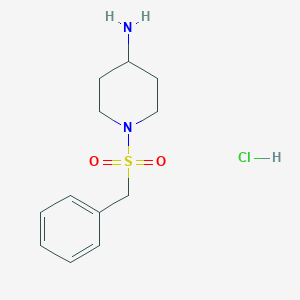
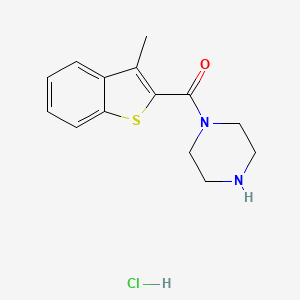
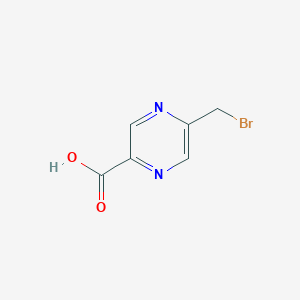
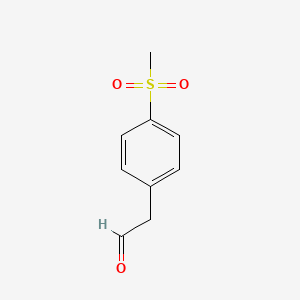
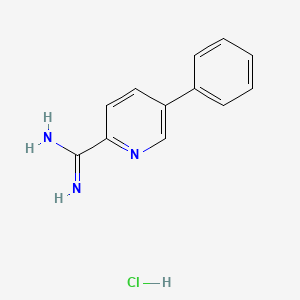
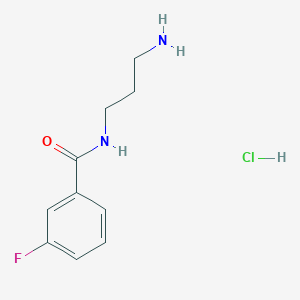
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)
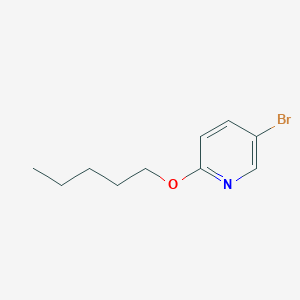
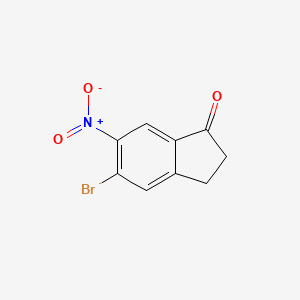
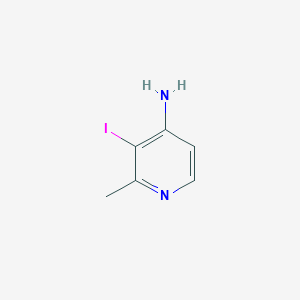
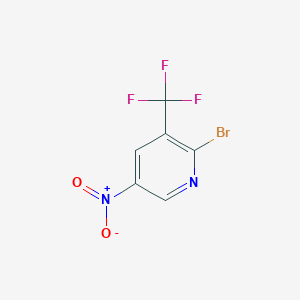
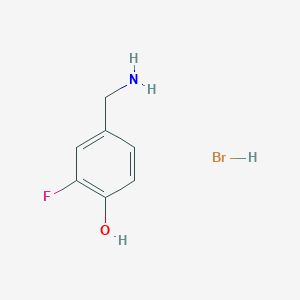
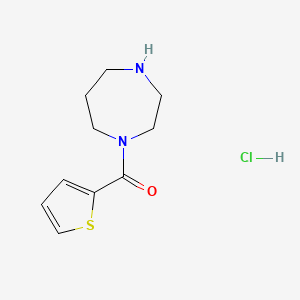
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)